molecular formula C9H8FNO B8169880 3-Fluoro-4-vinylbenzamide

3-Fluoro-4-vinylbenzamide

Cat. No.: B8169880
M. Wt: 165.16 g/mol
InChI Key: NBIHQQWUSDVKMG-UHFFFAOYSA-N
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Description

3-Fluoro-4-vinylbenzamide is a fluorinated benzamide derivative characterized by a fluorine substituent at the 3-position and a vinyl group at the 4-position of the benzene ring. The fluorine atom enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the vinyl group offers opportunities for further functionalization, such as polymerization or cross-coupling reactions .

Properties

IUPAC Name

4-ethenyl-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-2-6-3-4-7(9(11)12)5-8(6)10/h2-5H,1H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIHQQWUSDVKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-vinylbenzamide typically involves the following steps:

    Vinylation: The vinyl group can be introduced via Heck coupling or Suzuki-Miyaura coupling reactions. These reactions often require palladium catalysts and appropriate ligands to facilitate the formation of the carbon-carbon double bond.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the corresponding acid chloride with an amine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted benzamides

Scientific Research Applications

3-Fluoro-4-vinylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-vinylbenzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-fluoro-4-vinylbenzamide’s properties, we analyze structurally related benzamide derivatives with variations in substituents, halogenation patterns, and functional groups. Key compounds for comparison include:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound ID/Structure Substituents/Modifications Key Properties/Applications
This compound 3-F, 4-vinyl High reactivity (vinyl), metabolic stability (F), potential for polymer precursors
923112-79-2 (N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide) 2-Fluorophenyl, methoxy, chromenone core Enhanced π-π stacking (chromenone), kinase inhibition
923211-76-1 (4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide) 4-Cl, 2-methylphenyl Increased lipophilicity (Cl, methyl), antitumor activity
923191-98-4 (3,4,5-trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide) Tri-methoxy, 4-methoxyphenyl Improved solubility (methoxy), DNA intercalation potential
923140-48-1 (N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)benzamide) Sulfonamide, ethylthio Strong electron-withdrawing effects, protease inhibition

Detailed Research Findings

Electronic and Steric Effects

  • Fluorine vs. Chlorine/Bromine : The 3-fluoro substituent in this compound provides moderate electron-withdrawing effects compared to chlorine or bromine in analogues (e.g., 923211-76-1), which may reduce metabolic oxidation but increase steric hindrance .
  • Vinyl Group Reactivity: Unlike the chromenone or sulfonamide moieties in other derivatives, the vinyl group in this compound enables unique reactivity, such as radical polymerization or Heck coupling, absent in bulkier analogues like 923191-98-4 .

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